molecular formula C21H25N7O B11185049 N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11185049
M. Wt: 391.5 g/mol
InChI Key: NKJNSZPPIVCXKQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a methoxyphenyl group and a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the phenylpiperazine moiety is often attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its efficacy and specificity in various applications.

Biological Activity

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, structural characteristics, and pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of a triazine core followed by the introduction of the piperazine and methoxyphenyl groups. The structural formula can be represented as follows:

C20H25N7O2\text{C}_{20}\text{H}_{25}\text{N}_{7}\text{O}_{2}

Table 1: Structural Features

FeatureDescription
Molecular Weight339.44 g/mol
Molecular FormulaC20H25N7O2
Key Functional GroupsTriazine, Methoxy, Piperazine
Synthesis MethodMicrowave-assisted synthesis

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds related to the triazine scaffold exhibit notable antitumor effects. For instance, studies have shown that derivatives of triazines can inhibit cancer cell proliferation across multiple cancer lines. The compound has demonstrated cytotoxicity against cell lines such as Mia PaCa-2 and PANC-1. A structure-activity relationship (SAR) analysis revealed that modifications to the piperazine moiety can enhance its antitumor efficacy .

Antimicrobial Properties

In addition to its antitumor potential, this compound has been tested for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

Several case studies have highlighted the compound's potential in treating specific diseases:

  • Case Study on Antitumor Activity : In a study involving human tumor cells, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
  • Antimicrobial Efficacy : A recent investigation showed that this compound could serve as a lead candidate for developing new antibiotics due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Cell Membrane Disruption : In bacterial cells, it likely disrupts membrane integrity leading to cell lysis.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7O/c1-29-18-10-6-5-9-17(18)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)

InChI Key

NKJNSZPPIVCXKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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